molecular formula C8H6BrNO B058052 4-Bromooxindole CAS No. 99365-48-7

4-Bromooxindole

Cat. No. B058052
CAS RN: 99365-48-7
M. Wt: 212.04 g/mol
InChI Key: XQQPPAZTHUEMPF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Bromooxindole and its derivatives can be achieved through various methods, demonstrating the compound's versatility in organic synthesis. For instance, a method involves the NHC-catalyzed [4 + 2] cyclization of 2-bromo-2-enal with 3-alkylenyoxindoles, yielding spirocarbocyclic oxindoles containing a quaternary carbon center in moderate to good yields with high diastereoselectivities (Xie et al., 2015). Another synthesis route involves a three-step and five-step reaction from 4-bromoindole, leading to 1-Methyl-4-bromoindole derivatives with overall yields of 46.9% and 41.3%, respectively (Hao, 2008).

Molecular Structure Analysis

The molecular structure of 4-Bromooxindole derivatives has been characterized by various spectroscopic methods, including NMR and IR, confirming the structural integrity and specific substitution patterns on the oxindole core. The presence of bromine significantly influences the electronic and steric properties of these molecules, which is crucial for their reactivity and applications in synthesis (Hao, 2008).

Chemical Reactions and Properties

4-Bromooxindole undergoes various chemical reactions, exploiting the bromine's reactivity for further functionalization. For example, palladium-catalyzed regioselective hydrodebromination of dibromoindoles has been developed to selectively prepare 4-bromoindoles, showcasing the compound's versatility in synthetic applications (Chae & Buchwald, 2004).

Scientific Research Applications

  • Synthesis of Biologically Active Compounds:

  • Pharmaceutical Applications:

    • The synthesis of indolodioxane U86192A, an antihypertensive agent, was achieved using a method involving 4-bromoindoles (Chae & Buchwald, 2004).
  • Chemical Transformations and Analysis:

    • A study on the photocatalytic formyloxylation reactions of 3-bromooxindoles using water and DMF highlights a method for producing 3-formyloxyoxindoles (Zou et al., 2014).
    • The hydrofluorination of 3-bromooxindole to create 3-fluorooxindole derivatives was explored, with relevance to pharmaceutical synthesis (Mizuta et al., 2017).
  • Potential Anticancer and Anti-Inflammatory Activities:

    • Spirooxindole derivatives, potentially synthesized from bromooxindoles, have shown anticancer properties against various cancer cells (Barakat et al., 2018).
    • Bromoindole derivatives isolated from marine sponges showed significant anti-inflammatory activity, indicating potential therapeutic applications (Di et al., 2018).

Safety And Hazards

4-Bromooxindole is considered hazardous. It is harmful if swallowed and can cause skin irritation, serious eye irritation, and respiratory irritation . It should be stored in a well-ventilated place and kept tightly closed .

Future Directions

While the future directions for 4-Bromooxindole are not explicitly mentioned in the search results, it is noted that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals . This suggests that it may have potential applications in various research fields.

properties

IUPAC Name

4-bromo-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO/c9-6-2-1-3-7-5(6)4-8(11)10-7/h1-3H,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQQPPAZTHUEMPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC=C2Br)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20376799
Record name 4-Bromooxindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromooxindole

CAS RN

99365-48-7
Record name 4-Bromooxindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-2,3-dihydro-1H-indol-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Add a solution of I2 (2.62 g, 10.30 mmol) in DMF (10 mL) dropwise to a solution of 4-bromoindole (2.00 g, 10.20 mmol) and KOH (1.43 g, 25.5 mmol) in DMF (40 mL). Stir for 30 min at room temperature and add saturated aqueous Na2SO3. Stir at room temperature for 15 min, then dilute reaction mixture with ethyl acetate (100 mL). Wash organics three times with H2O, dry organics (MgSO4) and concentrate to a brown oil. Dissolve oil in 2-methoxyethanol (40 mL) and heat to 100° C. Add H3PO4 (9 mL) and heat to reflux for 48 h. Cool to room temperature and dilute with H2O (75 mL). Extract into ethyl acetate, dry MgSO4) and concentrate organics to a dark brown oil. Chromatograph on silica gel (90 g), eluting with 20% to 40% ethyl acetate/hexanes to afford 121 mg (6%) of the title compound as a tan solid. MS (ES) 212,214 (M+H), 210,212 (M−H); HPLC shows 76% purity.
Name
Quantity
2.62 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
1.43 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
6%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
18
Citations
T Tokunaga, WE Hume, T Umezome… - Journal of medicinal …, 2001 - ACS Publications
… Addition of 2-naphthylmagnesium bromide to either 3 or 4 afforded 4-bromooxindole 5 or 6-… and 16 resulted in reduced potency, whereas 4-bromooxindole 5 increased activity (EC 50 = …
Number of citations: 301 pubs.acs.org
T Kosuge, H ISHIDA, A INABA… - Chemical and …, 1985 - jstage.jst.go.jp
… 4-Bromooxindole (5’) could also be readily prepared from 6-amino—2—nitrotoluene by use of the same sequence. Some reactions were carried outwith the newly synthesized 6-…
Number of citations: 33 www.jstage.jst.go.jp
KY Park, BT Kim, JN Heo - European Journal of Organic …, 2014 - Wiley Online Library
… of the N-substituent of 4-bromooxindole under the optimized … ≈ 18.2) from 4-bromooxindole 9b caused the transformation … were coupled with 4-bromooxindole 9a under microwave …
RW Heidebrecht Jr, B Gulledge, SF Martin - Organic letters, 2010 - ACS Publications
… The synthesis of 5 would then involve the cyclization of 6 via an enolate arylation, and compound 6 might be readily prepared by a Michael addition of N-methyl-4-bromooxindole (7). …
Number of citations: 45 pubs.acs.org
L Cleary, J Pitzen, JA Brailsford, KJ Shea - Organic letters, 2014 - ACS Publications
… The synthesis commenced by converting N-methyl-4-bromooxindole (18) to the silyl ketene aminal, followed by lithium halogen exchange and transmetalation to provide pinacol borane …
Number of citations: 20 pubs.acs.org
B Mouhsine, A Saint Pol, A Karim, M Penhoat… - Reaction Chemistry & …, 2023 - pubs.rsc.org
… For example, only 36 % of C,C-bisallylated product 4f was isolated from 4-bromooxindole derivative 1f along with 30 % of 5f (entry 6). 4g and 5g were obtained with respectively 73 % …
Number of citations: 0 pubs.rsc.org
SJ Han, F Vogt, JA May, S Krishnan… - The Journal of …, 2015 - ACS Publications
… In the forward synthetic sense, our efforts toward communesin F commenced with the elaboration of 4-bromooxindole 58 to diallyl malonate 60 (Scheme 13). Treatment of 4-…
Number of citations: 65 pubs.acs.org
J Nagamine, T Kawamura, T Tokunaga… - … Chemistry & High …, 2006 - ingentaconnect.com
… 5- and 7Bromooxindoles (15 and 10) and 16 showed reduced potency, whereas 4-bromooxindole 5 had increased activity (EC50 = 77 nM), compared to 6. This indicated that both the C…
Number of citations: 8 www.ingentaconnect.com
BM Trost, CA Kalnmals - Chemistry–A European Journal, 2020 - Wiley Online Library
… In the forward direction, the nucleophile 148 was easily prepared in five steps from 4-bromooxindole and while it cleanly cyclized onto 126 c, it did so with unexpected regioselectivity. …
MC Elliott - 1994 - repository.lboro.ac.uk
A new method of preparing oxonanes is described, which involves the oxidative cleavage of a 1, 3, 4, 5, 6, 7-hexahydrobenzo [c] furan. This method has been applied to the synthesis of …
Number of citations: 3 repository.lboro.ac.uk

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